3-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Description
Thiazole Moiety
Thiazole rings are five-membered heterocycles containing both sulfur and nitrogen atoms, which confer unique electronic and steric properties. The presence of a thiazole group in drug candidates is associated with increased lipophilicity, enhanced membrane permeability, and the ability to participate in π-π stacking and hydrogen bonding interactions with biological targets. The electron-rich nature of the thiazole ring allows it to serve as a π-donor, facilitating interactions with aromatic residues in protein binding sites.
Structurally, the thiazole moiety can act as a bioisostere for phenyl or pyridine rings, providing an alternative scaffold that may improve binding affinity and selectivity. The substitution pattern on the thiazole ring, such as the presence of methyl groups at the 2 and 4 positions in the compound under discussion, can further modulate its electronic properties and steric profile, influencing both target engagement and metabolic stability.
In medicinal chemistry, thiazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The table below highlights selected examples of thiazole-containing drugs and their primary indications.
| Drug Name | Therapeutic Class | Indication | Thiazole Role |
|---|---|---|---|
| Ritonavir | Antiviral | HIV infection | Protease inhibition |
| Meloxicam | Nonsteroidal anti-inflammatory | Pain, inflammation | Cyclooxygenase inhibition |
| Thiamine | Vitamin (B1) | Nutritional deficiency | Coenzyme function |
| Cefepime | Antibiotic | Bacterial infections | β-lactamase resistance |
The strategic placement of the thiazole moiety in the compound this compound is intended to leverage these advantages, potentially enhancing the compound's affinity for specific biological targets and improving its pharmacokinetic profile.
Fluorophenyl Moiety
The introduction of fluorine atoms into aromatic rings is a hallmark of modern drug design, driven by the unique physicochemical properties that fluorine imparts to organic molecules. The fluorophenyl group, as present at the 4-position of the triazole ring in the compound of interest, serves several critical functions.
Fluorine is highly electronegative, which can modulate the electronic distribution within the aromatic ring, affecting both binding affinity and metabolic stability. The presence of a fluorine atom can enhance the strength of π-π stacking interactions and increase the lipophilicity of the molecule, facilitating membrane permeability and oral bioavailability. Moreover, fluorine substitution can block sites of metabolic oxidation, thereby prolonging the half-life of the compound in vivo.
Fluorophenyl-containing drugs have achieved significant clinical success across a range of therapeutic areas, as illustrated in the table below.
| Drug Name | Therapeutic Class | Indication | Fluorophenyl Role |
|---|---|---|---|
| Fluoxetine | Antidepressant | Depression, anxiety | Serotonin reuptake inhibition |
| Fluticasone | Corticosteroid | Asthma, allergies | Glucocorticoid receptor binding |
| Ciprofloxacin | Antibiotic | Bacterial infections | DNA gyrase inhibition |
| Letrozole | Aromatase inhibitor | Breast cancer | Aromatase binding |
In the context of the compound this compound, the 2-fluorophenyl group is likely to enhance binding interactions with hydrophobic pockets in target proteins, as well as confer resistance to metabolic degradation at the aromatic ring.
Properties
IUPAC Name |
3-[[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c1-12-18(29-13(2)22-12)19(27)25-9-7-14(8-10-25)11-17-23-24-20(28)26(17)16-6-4-3-5-15(16)21/h3-6,14H,7-11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOOCJANSVKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests diverse biological activity, particularly through interactions with specific biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula: C19H20N4O3S
- Molecular Weight: 369.44 g/mol
- CAS Number: 2034415-07-9
- InChI Key: BXXSCTWEJWVSLZ-UHFFFAOYSA-N
Structural Features
The compound features a triazole ring, which is known for its biological activity, and a thiazole moiety that enhances its pharmacological properties. The presence of a piperidine group contributes to its ability to interact with various biological targets.
Target Interaction
The primary target of this compound is cereblon, a protein involved in the ubiquitin-proteasome system that regulates protein degradation pathways. By forming complexes with cereblon, the compound can modulate various cellular processes including:
- Cell Cycle Regulation
- Signal Transduction
- Gene Expression
Biochemical Pathways
The interaction with cereblon leads to the degradation of specific proteins that may be overexpressed in certain diseases, suggesting potential applications in cancer therapy and other conditions where protein homeostasis is disrupted.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Compound | Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| 8d | Antifungal | 32–42 | A. niger, C. albicans |
| 11c | Antibacterial | 62.5 | S. aureus, E. coli |
These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.
Anticancer Activity
In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins through cereblon modulation. This suggests that this compound may possess anticancer properties.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives containing the thiazole and triazole moieties. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria.
Research on Anticancer Potential
Another research article focused on the development of cereblon modulators for cancer therapy demonstrated that compounds interacting with cereblon could effectively inhibit tumor growth in xenograft models. This reinforces the potential application of this compound in targeted cancer therapies.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activity. The compound has been explored for its potential against various pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can act against resistant strains of bacteria and fungi due to their ability to interfere with cellular processes.
Anticancer Activity
Triazole derivatives have been reported to possess anticancer properties. The compound's interaction with biological targets such as cereblon—a protein involved in protein degradation pathways—suggests its potential as an anticancer agent. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation effectively.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating immune responses. Such activities are critical in treating conditions characterized by chronic inflammation.
Applications in Drug Development
The unique structural features of 3-((1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one make it a candidate for various therapeutic applications:
- Antiviral Agents : Preliminary studies suggest potential applications in treating viral infections by modulating immune responses.
- Cancer Therapeutics : Its ability to target specific cancer pathways positions it as a promising candidate for anticancer drug development.
- Antifungal Treatments : The compound's efficacy against fungal pathogens could be leveraged in developing new antifungal agents.
Case Studies and Research Findings
Several studies have documented the biological activities of triazole derivatives similar to this compound:
Comparison with Similar Compounds
Structural and Functional Analogues
Core Structure and Substituent Analysis
The target compound’s closest analogues include:
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Core : Pyrazol-dihydro
- Substituents : Chlorophenyl, fluorophenyl-thiazole
- Key Differences : Replaces the triazolone core with a pyrazoline ring and lacks the piperidine-thiazole linkage.
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example from ) Core: Pyrazolo[3,4-d]pyrimidine Substituents: 2,4-Dimethylthiazole, fluorophenyl Key Differences: Chromenone scaffold instead of triazolone; higher molecular weight (531.3 vs. ~442).
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride ()
- Core : Triazole-piperidine
- Substituents : Phenyl
- Key Differences : Simpler structure lacking fluorophenyl and thiazole-carbonyl groups.
Physicochemical Properties
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing this compound?
The synthesis typically involves:
- Step 1 : Formation of the 1,2,4-triazol-5(4H)-one core via cyclization of thiosemicarbazide derivatives under acidic conditions .
- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3 : Functionalization of the piperidine ring with the 2,4-dimethylthiazole carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic methods are critical for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole methyl groups at δ 2.4–2.6 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the piperidinylmethyl-triazolone moiety (if crystalline) .
Q. How can researchers assess in vitro biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity measured via malachite green assay) .
- Cell viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
Q. What storage conditions ensure compound stability?
- Store in airtight containers under inert gas (N₂/Ar) at –20°C.
- Avoid exposure to light or humidity to prevent hydrolysis of the triazolone ring .
Advanced Research Questions
Q. How can conflicting reactivity data in fluorophenyl-substituted triazolones be resolved?
- Hypothesis testing : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents (DMF) may favor SNAr reactions, while non-polar solvents (toluene) stabilize intermediates .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives or ring-opened species) .
Q. What computational strategies predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the triazolone oxygen and hydrophobic contacts with the dimethylthiazole group .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
Q. How can reaction yields be optimized for the piperidinylmethyl-triazolone intermediate?
Q. What methods validate the compound’s metabolic stability?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clᵢₙₜ) .
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4: dibenzylfluorescein) to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Standardize assays : Ensure consistent cell lines, incubation times, and assay buffers. For example, serum-free media may reduce nonspecific binding .
- Control for solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS) .
Q. Why do SAR studies show variable activity with thiazole modifications?
- Electron-withdrawing effects : Fluorine or methyl groups on the thiazole alter π-stacking in hydrophobic pockets. Compare logP values (e.g., 2,4-dimethyl substitution increases lipophilicity by 0.5 units) .
- Steric hindrance : Bulkier substituents may disrupt binding to flat enzymatic active sites. Use CoMFA or CoMSIA models to map steric/electronic requirements .
Methodological Best Practices
Q. Table 1. Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm) |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C guidelines) |
| Chiral Purity | Chiral HPLC | ≥99% ee (for enantiomeric forms) |
Q. Table 2. Example Reaction Optimization (DoE Results)
| Catalyst (mol%) | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| 5 | 80 | 24 | 62 |
| 10 | 100 | 18 | 78 |
| 15 | 120 | 12 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
